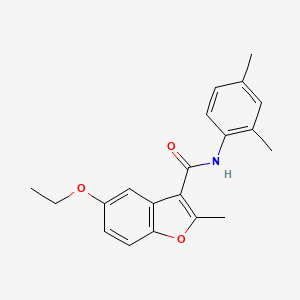

N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

CAS No.: 929513-33-7

Cat. No.: VC11910781

Molecular Formula: C20H21NO3

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929513-33-7 |

|---|---|

| Molecular Formula | C20H21NO3 |

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide |

| Standard InChI | InChI=1S/C20H21NO3/c1-5-23-15-7-9-18-16(11-15)19(14(4)24-18)20(22)21-17-8-6-12(2)10-13(17)3/h6-11H,5H2,1-4H3,(H,21,22) |

| Standard InChI Key | IOTNBNFLAPVCIA-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)C)C)C |

| Canonical SMILES | CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)C)C)C |

Introduction

Synthesis

The synthesis of N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide typically involves several steps:

-

Formation of the Benzofuran Core: This is often achieved through cyclization reactions involving phenolic compounds.

-

Introduction of Substituents: The ethoxy group and the dimethylphenyl moiety are introduced through nucleophilic substitution or coupling reactions.

-

Purification: Techniques such as recrystallization or chromatography are used to obtain high purity yields.

Biological Activity

Research indicates that compounds similar to N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide exhibit a variety of biological activities, including:

-

Antioxidant Properties: Potential to scavenge free radicals.

-

Anti-inflammatory Effects: May inhibit pathways involved in inflammation.

-

Anticancer Activity: Preliminary studies suggest it could affect cancer cell proliferation.

Mechanism of Action

The mechanism of action for N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide may involve:

-

Binding to Biological Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

-

Inhibition of Enzymatic Pathways: It may inhibit pathways critical for cellular functions, making it a candidate for further pharmacological studies.

Research Findings

Recent studies have explored the compound's potential in various applications:

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Exhibited significant free radical scavenging ability. |

| Anti-inflammatory Effects | Showed inhibition of pro-inflammatory cytokines in vitro. |

| Anticancer Potential | Induced apoptosis in specific cancer cell lines during testing. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume